羧甲基黄素

描述

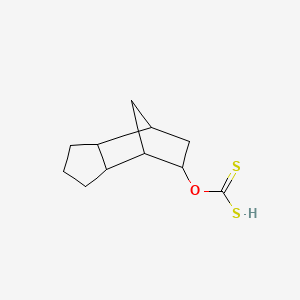

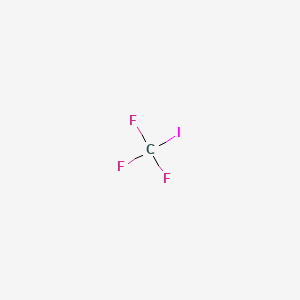

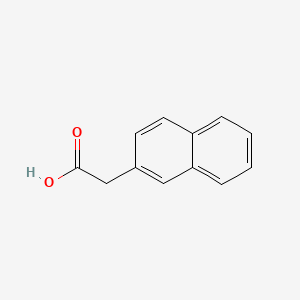

Carboxymethylflavin (CMF) is an intermediate in the photolysis of riboflavin (RF). It undergoes photodegradation by removal of side-chain to lumichrome (LC) in acid solution and to LC and lumiflavin (LF) in alkaline solution .

Synthesis Analysis

The synthesis of CMF involves the photodegradation of riboflavin. In an acid solution, CMF is photodegraded by removal of the side-chain to form lumichrome (LC). In an alkaline solution, it degrades to LC and lumiflavin (LF) .Chemical Reactions Analysis

CMF undergoes photodegradation in both aqueous and organic solvents. In an acid solution, it degrades to lumichrome (LC), and in an alkaline solution, it degrades to LC and lumiflavin (LF). It also undergoes alkaline hydrolysis to 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) by cleavage of the isoalloxazine ring .科学研究应用

羧甲基黄素的光解: CMF 是核黄素光解中的中间体,它通过不同的途径降解,这取决于 pH 值和溶剂条件。它在酸性溶液中降解为荧光素 (LC),在碱性溶液中降解为 LC 和荧光黄素 (LF)。该研究还深入探讨了这些反应的动力学和在不同条件下各种产物的形成 (Ahmad et al., 2019)。

羧甲基黄素及水解产物的分光荧光测定法: 已经开发出一种同时测定 CMF 及其水解产物的方法。该方法基于调整 pH 值并使用氯仿萃取来测定 CMF、LC、LF 及其他产物。该方法可用于研究 CMF 水解反应的动力学 (Mirza et al., 2018)。

羧甲基壳聚糖的生物医学应用: 虽然不是直接关于羧甲基黄素,但本文讨论了羧甲基壳聚糖(壳聚糖的衍生物)及其在生物医学中的应用。这些应用包括水凝胶、伤口愈合、药物递送、生物成像、生物传感器和基因治疗。这表明羧甲基衍生物在生物医学研究中具有更广泛的应用范围 (Upadhyaya et al., 2013)。

微生物生产维生素 B2 (核黄素): 本综述概述了核黄素及其衍生物(包括 CMF 作为中间产物)在各种生化反应中的重要性。它强调了对核黄素进行先进的研究和微生物生产技术的需求,表明了 CMF 在此过程中的重要性 (Averianova et al., 2020)。

未来方向

属性

IUPAC Name |

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-6-3-8-9(4-7(6)2)18(5-10(19)20)12-11(15-8)13(21)17-14(22)16-12/h3-4H,5H2,1-2H3,(H,19,20)(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXDAXTZMKMJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175304 | |

| Record name | Carboxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxymethylflavin | |

CAS RN |

21079-31-2 | |

| Record name | Carboxymethylflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the major photodegradation products of riboflavin in the presence of phosphate ions, and how are they quantified?

A1: When riboflavin is exposed to light in a phosphate buffer solution, it undergoes both photoaddition and normal photolysis reactions. This process yields several products, with the major ones being:

Q2: What is the impact of complexing agents like borate and caffeine on the photodegradation of riboflavin?

A3: Both borate and caffeine demonstrate an inhibitory effect on riboflavin photodegradation. Research indicates that borate ions interact with the ribityl side chain of riboflavin, forming a complex that hinders the photolysis process []. Similarly, caffeine interacts with riboflavin, leading to monomeric interactions and complex formation. This complexation is particularly notable around a pH of 6, suggesting a potential stabilization strategy for the vitamin [].

Q3: Can you describe an analytical method used to study the photolysis of cyanocobalamin in the presence of other vitamins?

A4: Thin-layer chromatography (TLC) has been successfully employed to investigate the photolysis of cyanocobalamin in solutions containing various B vitamins (thiamine HCl, riboflavin, nicotinamide, and pyridoxine HCl) and vitamin C (ascorbic acid) []. After photolysis, the degraded solutions are subjected to TLC using different solvent systems. By comparing the Rf values of the separated components with those of known standards, researchers can identify the vitamins and their photoproducts. This approach enables the analysis of complex mixtures resulting from photodegradation processes.

Q4: What spectroscopic techniques are used to characterize Carboxymethylflavin and its related compounds?

A5: Spectrofluorimetry plays a crucial role in studying CMF and its derivatives. This technique relies on the fluorescent properties of these compounds. By analyzing the excitation and emission spectra, scientists can identify and quantify these molecules in solution [, ]. For instance, CMF, lumichrome (LC), lumiflavin (LF), and other related compounds each exhibit distinct fluorescence maxima, allowing for their simultaneous determination in a mixture []. This method's sensitivity makes it particularly suitable for studying photodegradation processes where these compounds are present at low concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid](/img/structure/B1198398.png)

![N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1198399.png)